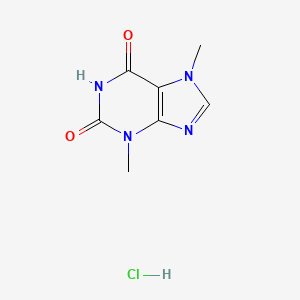

Theobromine hydrochloride

Description

Preparative Routes to Theobromine (B1682246) as a Precursor

The synthesis of theobromine is a critical first step for its subsequent conversion to the hydrochloride salt. Various methods have been developed to produce theobromine, which can then serve as a precursor.

One common industrial method involves the methylation of 3-methylxanthine (B41622). patsnap.com In this process, 3-methylxanthine disodium (B8443419) salt is methylated using dimethyl sulfate (B86663) in a solvent such as acetone (B3395972), with sodium carbonate providing the necessary alkaline conditions. patsnap.com The reaction mixture is heated, and after the reaction, the acetone is distilled off. The resulting product solution is then neutralized with hydrochloric acid to a pH of about 5-6 to precipitate the theobromine. patsnap.com

Another synthetic approach starts from caffeine (B1668208). google.comgoogle.com In this method, caffeine is reacted with hydrazine (B178648) hydrate (B1144303) at an elevated temperature. The resulting intermediate is then subjected to deamination using concentrated sulfuric acid and sodium nitrite (B80452) at low temperatures (0-5 °C). google.com The pH is subsequently adjusted to neutral with an alkaline solution to yield theobromine. google.comgoogle.com

Theobromine can also be synthesized from xanthine (B1682287), a process first reported by Hermann Emil Fischer in 1882. wikipedia.org Additionally, it can be produced from 3-methyluric acid. knowde.com A general procedure for preparing 3-alkyl-xanthines from 7-benzylxanthine has also been described. researchgate.net

The selection of the synthetic route for theobromine as a precursor depends on factors such as starting material availability, desired purity, and scalability.

Formation and Isolation of Theobromine Hydrochloride Salts

The formation of this compound involves the reaction of theobromine with hydrochloric acid. The basic imidazole (B134444) nitrogen atom in the theobromine molecule gets protonated by the strong acid. researchgate.netias.ac.in This salt formation is a strategy often employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients like theobromine. researchgate.netresearchgate.net

The isolation of this compound can be achieved through various techniques, including crystallization from solution and mechanochemical methods like liquid-assisted grinding. The resulting salt, this compound monohydrate (TBRH+Cl−·H2O), has been characterized using methods such as FT-IR, PXRD, DSC, and single-crystal X-ray diffraction. researchgate.netias.ac.in

It's important to note that while this compound salts exhibit significantly higher aqueous solubility compared to theobromine itself, they can be unstable in water, transforming back to theobromine. researchgate.netias.ac.in For instance, the hydrochloride salt has been observed to convert back to theobromine within an hour of dissolution in water. researchgate.netias.ac.in

Crystallization from a hydrochloric acid solution is a direct method for obtaining this compound. Single crystals of this compound monohydrate can be grown by dissolving theobromine in concentrated hydrochloric acid, sometimes with gentle heating, and then allowing the solution to cool or evaporate slowly. ias.ac.incdnsciencepub.com

In one specific method, 100 mg of theobromine was dissolved in 5 mL of concentrated HCl with mild heat and then left for crystallization. ias.ac.in Another approach involves treating a concentrated solution of theobromine in chloroform (B151607) with dry HCl gas, which results in the precipitation of the anhydrous hydrochloride. cdnsciencepub.com However, this anhydrous form is reported to slowly lose HCl upon exposure to air. cdnsciencepub.com When aqueous hydrochloric acid is used, a stable hydrate is formed. cdnsciencepub.com The crystal structure of this compound monohydrate has been determined to be in the orthorhombic space group Pnma. ias.ac.in

The crystallization process is influenced by factors such as the concentration of the acid, temperature, and the presence of impurities. The acidification of a concentrated solution of theobromine salt to a pH of about 5.8 to 6.2 is a crucial step to convert the solubilized theobromine into its crystallizable form. google.com

Liquid-assisted grinding (LAG) is a mechanochemical method that has been successfully employed for the synthesis of theobromine salts, including the hydrochloride. researchgate.netnih.gov This technique involves grinding solid reactants together with a small amount of a liquid, which acts as a catalyst to facilitate the reaction. acs.org

In the context of this compound synthesis, theobromine and a source of hydrochloric acid would be ground together in the presence of a suitable liquid. The mechanical force applied during grinding, combined with the catalytic effect of the liquid, promotes the proton transfer from the acid to the imidazole nitrogen of theobromine, resulting in the formation of the salt. researchgate.net

LAG is considered a green chemistry technique as it often requires minimal solvent and can lead to higher reaction efficiencies and the formation of products that may be difficult to obtain through conventional solution-based methods. rsc.orgworktribe.com The products obtained through LAG are typically characterized by powder X-ray diffraction (PXRD) to confirm the formation of the new crystalline phase. researchgate.netresearchgate.net

Green Chemistry Principles in Theobromine Salt and Cocrystal Preparation

Green chemistry principles are increasingly being applied to the synthesis of pharmaceutical solids, including salts and cocrystals of theobromine, to create more environmentally friendly and efficient processes. google.com Key green chemistry approaches in this area include mechanochemistry (such as neat and liquid-assisted grinding) and the use of greener solvents. rsc.orgrsc.org

Mechanochemical methods like grinding are inherently greener as they often proceed in the solid state with little to no solvent, reducing waste and potential environmental impact. nih.govrsc.org These methods have been used to prepare cocrystals of theobromine with various coformers, and the resulting products are confirmed using powder X-ray diffraction. rsc.orgresearchgate.net For instance, new halogen-bonded cocrystals of theobromine have been prepared using both mechanochemical and solution-based processes. rsc.orguc.cl

The use of water or ethanol (B145695) as solvents in extraction and crystallization processes is another green aspect. mdpi.com For example, a method for synthesizing theobromine with a short process route and reduced environmental impact has been reported. google.com Additionally, the synthesis of purine-based ionic liquids from theobromine has been explored, aiming for more sustainable and eco-friendly compounds. mdpi.com

The table below summarizes some green chemistry approaches in the preparation of theobromine derivatives.

| Green Chemistry Principle | Application in Theobromine Chemistry | Reference |

| Mechanochemistry | Synthesis of cocrystals by neat and liquid-assisted grinding. | rsc.orgresearchgate.netrsc.org |

| Use of Greener Solvents | Extraction and purification using ethanol and water. | mdpi.com |

| Atom Economy | Development of synthetic routes with higher yields and fewer byproducts. | google.com |

| Use of Renewable Feedstocks | Utilization of naturally occurring theobromine for derivatization. | nih.govrsc.org |

Directed Synthesis of Theobromine-Derived Chemical Scaffolds

Theobromine serves as a versatile chemical scaffold for the directed synthesis of a variety of derivatives with potential applications in medicinal chemistry. nih.govdntb.gov.ua Its structure allows for functionalization at different positions, enabling the creation of diverse chemical libraries. mdpi.comresearchgate.net

One approach involves the functionalization of the N1 nitrogen atom. nih.gov For example, theobromine can be deprotonated at the N1 position with potassium carbonate, followed by condensation with a suitable electrophile like 2-iodo-ethanol to introduce a new substituent. nih.gov This strategy has been used to synthesize precursors for N-heterocyclic carbene (NHC) complexes. nih.gov

Another strategy focuses on the synthesis of derivatives by introducing substituents at other positions. For instance, theobromine has been used as a starting material to create novel compounds targeting specific biological pathways, such as VEGFR-2 inhibitors. rsc.orgnih.govrsc.org In these syntheses, theobromine is often first converted to its potassium salt to enhance its reactivity. rsc.org The synthesis of these derivatives often involves multi-step reaction sequences, including condensations and cyclizations. rsc.orgmdpi.com

The design of these synthetic routes is often guided by computational studies, such as molecular docking, to predict the binding of the designed molecules to their biological targets. dntb.gov.uamdpi.com This rational design approach helps in the targeted synthesis of theobromine derivatives with desired properties. nih.govtandfonline.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9ClN4O2 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

3,7-dimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C7H8N4O2.ClH/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);1H |

InChI Key |

JOUWVJULHKPDHV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C.Cl |

Origin of Product |

United States |

Chemical Identity and Properties of Theobromine Hydrochloride

Nomenclature and Identifiers

The systematic identification of a chemical compound is crucial for unambiguous scientific communication. The key identifiers for theobromine (B1682246) hydrochloride are detailed below.

| Identifier | Value |

| IUPAC Name | 3,7-dimethyl-1H-purine-2,6-dione;hydrochloride |

| CAS Number | 83-67-0 (for theobromine) |

| Molecular Formula | C₇H₉ClN₄O₂ |

| Molecular Weight | 216.62 g/mol |

Note: A specific CAS Number for theobromine hydrochloride is not consistently reported in the searched literature; the CAS number for the parent compound, theobromine, is provided for reference.

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its behavior in various chemical environments.

| Property | Description |

| Appearance | White precipitate or crystalline solid. cdnsciencepub.com |

| Solubility | The formation of the hydrochloride salt is intended to increase the aqueous solubility of theobromine, which is poorly soluble in water. researchgate.net Salts of theobromine with strong acids, like hydrochloric acid, are more soluble than the parent compound. researchgate.net Theobromine itself has low solubility in water (0.33 g/L) and is also soluble in some organic solvents like DMSO and dimethylformamide. caymanchem.comnih.gov |

| Melting Point | One source suggests that the anhydrous hydrochloride has the same melting point as theobromine (357 °C), though it slowly loses HCl on exposure to air. cdnsciencepub.com Theobromine itself has a high melting point of approximately 351-357 °C. wikipedia.org |

| pKa | The pKa of theobromine has been reported as 7.89 (at 18°C) and 9.90 for the imide nitrogen. chembk.comnih.gov The protonation to form the hydrochloride salt occurs at the N₇ atom in the imidazole (B134444) ring. cdnsciencepub.com |

Theoretical and Computational Chemistry Approaches to Theobromine and Its Protonated Forms

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of theobromine (B1682246) and its conjugate acid. researchgate.netcolab.ws These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals such as B3LYP and wB97XD are commonly employed, with basis sets like 6-31G(d,p) and 6-311++G(d,p) providing a mathematical description of the atomic orbitals. researchgate.netpmf.unsa.banih.govresearchgate.netdigitaloceanspaces.com

Protonation of theobromine, which occurs in the formation of theobromine hydrochloride, significantly alters its electronic properties. bohrium.com Computational studies investigate potential protonation sites, with calculations suggesting that protonation on a nitrogen atom is generally more favorable than on an oxygen atom. nih.gov Specifically, the N7 and N9 nitrogens of the imidazole (B134444) ring are key sites of interest. acs.org A comprehensive analysis using DFT can elucidate the most stable protonated isomer. researchgate.netbohrium.com

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For theobromine and its protonated forms, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are used to calculate equilibrium geometries, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netresearchgate.net The optimized structures obtained from these calculations generally show good agreement with experimental data from techniques like X-ray diffraction. researchgate.netaku.edu.tr

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. While the fused ring system of theobromine is largely rigid, the orientation of methyl groups and the planarity of the molecule are subject to computational investigation. In the context of its protonated form, computational studies can determine the most stable conformer by comparing the energies of different protonated isomers (protomers). nih.gov For instance, calculations can determine the energy difference between N-protonated and O-protonated structures, providing insight into which form is more likely to exist. nih.gov

Table 1: Selected Optimized Geometrical Parameters of Theobromine (Neutral vs. Protonated) (Note: This table is illustrative, based on typical findings. Actual values can vary with the level of theory and basis set.)

| Parameter | Neutral Theobromine (Calculated) | Protonated Theobromine (Calculated) |

|---|---|---|

| C4-C5 Bond Length (Å) | ~1.38 | Varies slightly upon protonation |

| C5-N7 Bond Length (Å) | ~1.39 | Changes upon N7 protonation |

| C6=O6 Bond Length (Å) | ~1.23 | May lengthen slightly if O is involved in H-bonding |

The electronic structure of a molecule governs its chemical reactivity. Key parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excited and reactive. pmf.unsa.banih.gov

For neutral theobromine, the HOMO-LUMO gap is calculated to be approximately 5.13 eV, indicating it is a relatively stable, or "hard," molecule. pmf.unsa.basemanticscholar.org Upon protonation, these electronic parameters are consistently influenced, leading to shifts in energy levels and reactivity. bohrium.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated within the framework of conceptual DFT: scielo.org.mxnih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to the negative of electronegativity (χ). pmf.unsa.basemanticscholar.org

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is proportional to the HOMO-LUMO gap. pmf.unsa.basemanticscholar.org

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons. pmf.unsa.basemanticscholar.org

Studies comparing theobromine with related methylxanthines like caffeine (B1668208) and theophylline (B1681296) show that theophylline is computationally harder and less reactive than theobromine. pmf.unsa.ba The analysis of these descriptors is valuable for predicting the chemical behavior of this compound in various environments. pmf.unsa.baresearchgate.netresearchgate.net

Table 2: Calculated Global Reactivity Descriptors for Neutral Theobromine (Note: Values are typically calculated using DFT/B3LYP methods and are basis-set dependent. The values presented are representative.)

| Parameter | Symbol | Calculated Value (approx.) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.06 eV researchgate.net |

| LUMO Energy | E_LUMO | -0.93 eV (derived from gap) |

| HOMO-LUMO Gap | ΔE | 5.13 eV pmf.unsa.basemanticscholar.org |

| Chemical Potential | μ | -3.50 eV researchgate.net |

| Chemical Hardness | η | 2.57 eV researchgate.net |

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) for theobromine have been performed using DFT and ab initio methods. researchgate.netnih.gov The calculated frequencies, after applying a scaling factor to account for anharmonicity and other method-inherent approximations, show good agreement with experimental FT-IR spectra. researchgate.netaku.edu.tr These calculations allow for the assignment of specific vibrational modes, such as the N-H stretching of the pyrimidine (B1678525) ring (~3114-3150 cm⁻¹) and the C=O carbonyl stretching (~1660 cm⁻¹). researchgate.netmdpi.com Such analyses can distinguish between different polymorphic forms and study the effects of intermolecular interactions, like hydrogen bonding in theobromine salts. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹³C, ¹H), theoretical chemical shifts can be obtained. acs.orgscience.gov These calculations are highly sensitive to the molecular geometry and electronic environment. acs.org Studies on crystalline theobromine have used DFT calculations on molecular clusters to model the effects of crystal packing and intermolecular interactions (hydrogen bonding and π-π stacking) on ¹³C chemical shifts. acs.orgresearchgate.net The results demonstrate that intermolecular forces significantly modulate the observed chemical shifts, and comparing calculated values for an isolated molecule versus a crystal cluster can help quantify these effects. acs.orgacs.org

Molecular Dynamics and Monte Carlo Simulations of Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are better suited for studying the behavior of molecules in a condensed phase, such as a solution. mdpi.com

Monte Carlo (MC) simulations have been used to investigate the hydration and stacking of theobromine molecules. mdpi.combiopolymers.org.ua These simulations use statistical mechanics to explore possible molecular configurations. One study found that the aggregation of theobromine molecules in water is closely linked to the hydrophobic character of its methyl groups. biopolymers.org.ua The main factor stabilizing the stacked dimer configurations was identified as the favorable change in the interaction energy between surrounding water molecules when the monomers associate. biopolymers.org.ua

Molecular Dynamics (MD) simulations track the movement of atoms and molecules over time based on classical mechanics force fields. These simulations can reveal detailed information about solvation, conformational changes, and intermolecular interactions in systems too large for quantum calculations. For instance, MD can be used to study the interaction mechanism between inhibitors like theobromine and a metal surface in an aqueous environment, providing insights into adsorption configurations. digitaloceanspaces.commdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling in Chemical Systems

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models aim to find a mathematical correlation between the computed structural or electronic properties of a molecule (descriptors) and an observed macroscopic property or biological activity. pmf.unsa.banih.gov

For theobromine and related methylxanthines, quantum chemical descriptors calculated via DFT—such as HOMO-LUMO gap, dipole moment, chemical hardness, and electrophilicity—can be used as inputs for QSPR/QSAR models. pmf.unsa.baresearchgate.net These models can predict properties like solubility, bioavailability, or specific biological activities. mdpi.comnih.gov For example, a QSPR study might correlate calculated molecular descriptors of theobromine with its experimentally determined solubility in various solvents. mdpi.comnih.gov Similarly, QSAR studies have explored the correlation between the electronic properties of methylxanthines and their pharmacological actions. researchgate.net The development of such models is crucial in fields like pharmaceutical chemistry for designing new derivatives with enhanced properties. acs.orgnih.gov

Computational Analysis of Supramolecular Interactions

Supramolecular chemistry involves the study of systems composed of more than one molecule held together by non-covalent intermolecular forces. Computational methods are indispensable for analyzing these complex interactions.

Studies on theobromine have computationally explored its self-association and its interactions with other molecules, including water, nucleobases like adenine, and host molecules like cyclodextrins. researchgate.netaip.orgresearchgate.netresearchgate.net

Hydrogen Bonding and π-π Stacking: DFT calculations are used to analyze the geometry and energetics of hydrogen bonds and π-π stacking interactions. acs.orgaip.org In crystalline theobromine, strong intermolecular hydrogen bonds and significant π-π stacking interactions are present. acs.orgresearchgate.net Computational studies of theobromine interacting with adenine, for example, reveal a subtle balance between planar structures stabilized by hydrogen bonds and stacked structures stabilized by dispersion forces. aip.orgresearchgate.netcsic.es

Host-Guest Chemistry: The interaction of theobromine with host molecules has also been a subject of computational analysis. For instance, the formation of inclusion complexes with cyclodextrins can be modeled to understand the geometry and stability of the complex. researchgate.net

Solvation: The interaction of theobromine with solvent molecules, particularly water, has been studied in detail. aku.edu.trmdpi.comresearchgate.net Computational models of theobromine-water complexes identify the most likely sites for hydrogen bonding and calculate the interaction energies. researchgate.netresearchgate.net Studies show that N···H-O and O···H-O non-covalent bonds are the most stable interactions in theobromine-water complexes. aku.edu.tr These computational approaches are vital for understanding the solvation process, which is fundamental to theobromine's solubility and behavior in biological systems. mdpi.com

Hydrogen Bonding Topologies and Synthon Analysis

The crystal structure and supramolecular assembly of theobromine and its protonated forms, such as this compound, are significantly governed by hydrogen bonding and other noncovalent interactions. Computational and experimental studies have elucidated the intricate network of these interactions, identifying characteristic hydrogen bonding topologies and recurring structural motifs known as synthons.

In its neutral state, theobromine features both hydrogen bond donor (the N-H group of the pyrimidine ring) and acceptor sites (the carbonyl oxygens and the imidazole nitrogen atoms). acs.org This allows for the formation of robust intermolecular connections. A frequently observed motif in theobromine cocrystals is the theobromine–theobromine (TBR–TBR) homosynthon, specifically the R²₂(8) ring formed by N–H⋯O hydrogen bonds. rsc.org The introduction of methyl groups to the xanthine (B1682287) core, as seen when comparing theobromine to theophylline and caffeine, restricts the ability of certain nitrogen atoms to participate in strong hydrogen bonds. acs.org Consequently, in the solid state of theobromine, hydrogen bonding is a dominant effect, in contrast to caffeine where π-π stacking interactions become more influential. acs.org

Upon protonation to form a salt like this compound, a proton is transferred from the acid to the basic imidazole nitrogen atom of the theobromine molecule. researchgate.net This proton transfer results in the formation of strong N⁺–H⋯O⁻ hydrogen-bonded supramolecular assemblies that define the crystal packing of theobromine salts. researchgate.net In the case of this compound monohydrate, the protonated theobromine cation, a chloride anion, and a water molecule crystallize in a 1:1:1 ratio. scispace.com

Synthon analysis reveals that theobromine cations can form different motifs depending on the counter-ion and crystalline environment. For example, the mesylate salt of theobromine exists in polymorphic forms that exhibit both amide N–H⋯O dimer and catemer synthons. researchgate.net In cocrystals with various dihydroxybenzoic acids, different supramolecular synthons formed by theobromine dictate the arrangement of molecules in the crystal lattice. rsc.org Computational studies using Density Functional Theory (DFT) have been instrumental in assigning NQR signals to specific nitrogen atoms, which helps in understanding the shifts in electron density due to crystal packing interactions and hydrogen bonding. acs.org The interplay between hydrogen bonding and π-π stacking interactions is a subtle balance; studies on theobromine-adenine trimers show that maximizing hydrogen bonds can favor the formation of planar structures over stacked ones. aip.org

Table 1: Common Supramolecular Synthons in Theobromine Structures

| Synthon Type | Description | Interacting Groups | Reference |

|---|---|---|---|

| Homosynthon | Dimer formation between two theobromine molecules. | N–H⋯O | rsc.org |

| Heterosynthon | Interaction between theobromine and a coformer (e.g., an acid). | N⋯H–O | rsc.org |

| Cation Dimer | Dimer formation between two protonated theobromine cations. | N–H⋯O | researchgate.net |

| Cation Catemer | Chain formation of protonated theobromine cations. | N–H⋯O | researchgate.net |

Role of Solvent Effects on Theobromine Structure and Reactivity

The surrounding solvent environment plays a critical role in modulating the structure, stability, and reactivity of theobromine and its protonated forms. Both experimental and theoretical studies confirm that the structural and vibrational properties of theobromine are influenced by solvent effects. researchgate.netresearchgate.net These interactions are crucial as most biological reactions occur in aqueous environments, where water's capacity for hydrogen bonding is paramount. nih.gov

Computational investigations into the hydration of theobromine show that water molecules can interact with multiple sites on the theobromine molecule. researchgate.netnih.gov The most stable 1:1 theobromine-water complex involves a hydrogen bond where the water molecule acts as a donor to the imidazole ring's nitrogen atom. mdpi.com However, other configurations involving the carbonyl oxygens are very close in energy. mdpi.com DFT studies on theobromine-water complexes have identified multiple stationary points on the potential energy surface, with many exhibiting dual hydrogen bond motifs. nih.gov The global minimum energy structure is characterized by both O-H-O and N-H-O hydrogen bonds. nih.gov A significant finding is that increasing hydration, for instance by modeling complexes with up to two water molecules, substantially reduces the energy barrier for tautomerization from 46.09 kcal/mol to 20.47 kcal/mol, indicating that the solvent can directly influence its chemical reactivity. researchgate.netnih.gov

The choice of solvent profoundly impacts the solubility of theobromine, a key factor for its applications. nih.gov Experimental studies have measured its solubility in a wide range of neat organic solvents, aqueous binary mixtures, and Natural Deep Eutectic Solvents (NADES). nih.govresearchgate.net The highest solubility among common organic solvents was observed in dimethyl sulfoxide (B87167) (DMSO). nih.gov Interestingly, for some organic solvents like 1,4-dioxane, acetone (B3395972), and methanol (B129727), a mixture with water in a 1:1 molar ratio results in higher solubility than in the neat organic solvent, demonstrating a cosolvation effect. nih.gov In contrast, for DMSO and dimethylformamide (DMF), the highest solubility is found in the neat solvent. nih.gov

The interaction with different types of solvents varies. Protic solvents like alcohols can form hydrogen bonds with both the acceptor sites (imidazole nitrogen) and donor sites (N1-H) of theobromine. mdpi.com In contrast, non-protic solvents such as DMSO and acetone can only form favorable contacts with the most acidic site, the N1-H group. mdpi.com Theoretical models like COSMO-RS (Conductor-like Screening Model for Real Solvents) have been used to predict solubility, with accuracy being significantly improved when specific intermolecular complexes, such as dimerization, are taken into account. mdpi.comresearchgate.net The formation of this compound itself is a reaction where the solvent mediates the proton transfer from hydrochloric acid to the theobromine molecule. researchgate.net The subsequent stability of the resulting salt in solution can also be solvent-dependent; many theobromine salts transform back to the neutral theobromine form within an hour of dissolution in water. researchgate.net

Table 2: Mole Fraction Solubility (x_T) of Theobromine in Various Neat Solvents at 25 °C

| Solvent | Mole Fraction (x_T × 10⁻⁴) | Reference |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | 8.20 ± 0.04 | nih.gov |

| Dimethylformamide (DMF) | 3.05 ± 0.05 | nih.gov |

| 1,4-Dioxane | 1.65 ± 0.03 | nih.gov |

| Water | 0.10 ± 0.00 | nih.gov |

| Acetone | 0.07 ± 0.00 | nih.gov |

| Methanol | 0.05 ± 0.00 | nih.gov |

Chemical Behavior and Interactions of Theobromine in Acidic and Supramolecular Environments

Protonation Equilibria and Transfer Mechanisms in Acidic Solutions

In acidic solutions, theobromine (B1682246) undergoes protonation, a fundamental acid-base reaction. The primary site of protonation is the imidazole (B134444) nitrogen atom, which acts as a weak base. longdom.org The transfer of a proton from a strong acid to the imidazole nitrogen results in the formation of theobromine salts, such as theobromine hydrochloride. longdom.org This process establishes an equilibrium between the neutral theobromine molecule and its protonated form.

The kinetics of electron transfer reactions involving theobromine in acidic media have been investigated to understand its reactivity. A study on the electron transfer reaction between theobromine and permanganate (B83412) ion in an acidic medium revealed that the reaction rate is first order with respect to both theobromine and the permanganate ion. researchgate.net The reaction proceeds through an outer-sphere pathway, and the rate is enhanced by an increase in the concentration of hydrogen ions. researchgate.net The proposed rate law for this reaction is: -d[MnO₄⁻]/dt = (a + b[H⁺])[TB][MnO₄⁻] where 'a' and 'b' are rate constants. researchgate.net This indicates two parallel reaction pathways: one involving the unprotonated theobromine species and another involving the protonated form, both leading to the final product. researchgate.net

Aqueous Phase Transformations of Theobromine Salts and Cocrystals

Theobromine salts, including this compound, exhibit distinct behaviors when introduced into an aqueous environment. Research has shown that salts of theobromine with strong acids, such as hydrochloric acid, phosphoric acid, and various sulfonic acids, tend to be unstable in water. longdom.org These salts can transform back into the neutral, less soluble theobromine within an hour of being in an aqueous slurry. longdom.org For instance, the besylate and tosylate salts of theobromine, despite being significantly more soluble than theobromine itself, dissociate within an hour in water. longdom.org This transformation is often driven by the significant difference in solubility between the salt and the neutral theobromine molecule. longdom.org

In contrast to the instability of its salts in water, theobromine cocrystals with certain carboxylic acids have demonstrated greater stability in aqueous conditions. longdom.org For example, cocrystals of theobromine with gallic acid, anthranilic acid, and 5-chlorosalicylic acid were found to be stable for over 24 hours in an aqueous slurry. longdom.org This highlights the potential of cocrystallization as a method to modify the physicochemical properties of theobromine while maintaining stability in an aqueous environment. However, not all cocrystals exhibit this enhanced stability, as evidenced by the malonic acid cocrystal, which transforms back to theobromine within an hour. longdom.org

The stability of these different forms of theobromine in aqueous solution is a critical factor in various applications. The rapid dissociation of its salts suggests that while they may offer initial solubility advantages, the formulation's stability over time needs careful consideration.

Supramolecular Chemistry and Host-Guest Complexation with Theobromine

Theobromine's molecular structure, featuring hydrogen bond donors and acceptors, makes it an excellent candidate for forming supramolecular assemblies through non-covalent interactions. This has been extensively explored through cocrystal engineering and is emerging in the field of host-guest chemistry.

Cocrystallization of theobromine with various carboxylic acids has been a successful strategy to create novel solid forms with modified properties. In these cocrystals, the primary interaction is often a hydrogen bond between the imidazole nitrogen of theobromine and the carboxylic acid group of the coformer. These interactions are referred to as supramolecular synthons.

A common motif observed is the TBR-ACID heterosynthon, sustained by N⋯H–O interactions. In many cases, no proton transfer occurs from the acid to the theobromine molecule, resulting in a neutral cocrystal rather than a salt. The specific type of synthon formed can be influenced by the structure of the carboxylic acid coformer. For instance, in cocrystals with 2-hydroxybenzoic acid and 3-hydroxybenzoic acid, the carboxylic group acts as the proton donor. In contrast, with 4-hydroxybenzoic acid, the hydroxyl group of the acid can be the proton donor.

In addition to the primary hydrogen bonding interactions, weaker forces such as C-H⋯O and π-π stacking interactions also contribute to the stabilization of the 2D and 3D structures of theobromine cocrystals. The combination of strong and weak interactions leads to a diverse range of crystal packings and, consequently, varied physicochemical properties for the resulting cocrystals. For example, the presence of different synthons can affect properties like solubility and dissolution rate.

Beyond cocrystals, theobromine can participate in host-guest complexation with macrocyclic hosts like cyclodextrins and cucurbiturils. These hosts have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate guest molecules like theobromine. longdom.org The primary driving forces for the formation of these inclusion complexes are non-covalent interactions such as hydrophobic interactions and van der Waals forces. longdom.org

While specific studies on theobromine with cucurbiturils are less common, the principles of host-guest chemistry suggest that the hydrophobic portion of the theobromine molecule could be encapsulated within the host's cavity. nih.gov This encapsulation can alter the physicochemical properties of theobromine, such as its solubility and stability. The study of these complexes is an active area of research with potential applications in various fields.

Interfacial Chemical Phenomena: Theobromine as an Adsorption Species

Theobromine has been shown to adsorb onto metal surfaces, a phenomenon with implications for areas such as corrosion inhibition. This adsorption is an interfacial process governed by the chemical interactions between the theobromine molecule and the metal substrate.

The adsorption of theobromine on metal surfaces, particularly steel in acidic media, has been investigated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies have demonstrated that theobromine can act as a corrosion inhibitor for mild steel in hydrochloric acid solutions.

The inhibition efficiency of theobromine increases with its concentration. Potentiodynamic polarization studies suggest that theobromine functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. EIS measurements indicate that the corrosion reaction is controlled by a charge transfer process.

The adsorption of theobromine on the steel surface has been found to follow the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process involves the interaction of the heteroatoms (nitrogen and oxygen) and the π-electrons of the theobromine molecule with the vacant d-orbitals of the iron atoms on the steel surface.

Interactive Data Table: Corrosion Inhibition Efficiency of Theobromine on Mild Steel in 1M HCl

| Inhibitor Concentration (g/L) | Inhibition Efficiency (%) |

|---|---|

| 0.1 | 75.3 |

| 0.2 | 81.2 |

| 0.5 | 86.5 |

Note: The data in this table is illustrative and based on findings reported in the literature.

Interactive Data Table: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1M HCl with and without Theobromine

| Condition | Rct (Ω cm²) | Cdl (µF cm⁻²) |

|---|---|---|

| Blank (1M HCl) | 50 | 200 |

Note: Rct (charge transfer resistance) and Cdl (double layer capacitance) are representative values to illustrate the effect of theobromine as a corrosion inhibitor. Higher Rct and lower Cdl values indicate better corrosion protection.

Theoretical Modeling of Adsorption Isotherms and Mechanisms

Theoretical modeling provides significant insights into the adsorption behavior of theobromine in acidic environments, where it primarily exists as this compound. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in elucidating the mechanisms of interaction at a molecular level. These models help to predict and interpret adsorption isotherms, which are crucial for understanding the equilibrium distribution of theobromine between a solution and an adsorbent surface.

In the context of acidic media, such as in hydrochloric acid (HCl) solutions, theobromine molecules are protonated and can interact with surfaces through various mechanisms. The study of theobromine as a corrosion inhibitor for iron in HCl provides a practical example of its adsorption characteristics. In such environments, the adsorption process can be understood through established isotherm models, with theoretical calculations offering a deeper understanding of the underlying energetic and structural factors.

Adsorption Isotherm Models

The adsorption of theobromine from an acidic solution onto a metal surface has been found to align with the Langmuir adsorption isotherm. This model is based on the assumption of monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. The adherence to the Langmuir model suggests that once a theobromine molecule occupies a site, no further adsorption can occur at that location, indicating a saturable adsorption process.

The Langmuir isotherm is mathematically expressed as:

C / θ = 1 / K_ads + C

Where:

C is the concentration of the adsorbate (theobromine).

θ is the fractional surface coverage.

K_ads is the equilibrium constant of the adsorption process.

Theoretical studies can complement experimental findings by calculating the thermodynamic parameters associated with adsorption, such as the Gibbs free energy of adsorption (ΔG°_ads). A negative value for ΔG°_ads indicates a spontaneous adsorption process.

Mechanisms of Adsorption

In an acidic medium, theobromine exists in its protonated form. This allows for electrostatic interactions between the cationic theobromine species and a charged surface. Computational models, including DFT and ab initio methods, can be employed to analyze the electronic structure and reactive sites of the theobromine molecule. acs.org These calculations help in understanding how the molecule interacts with a surface. For instance, DFT can be used to determine the distribution of electron density and identify the parts of the molecule that are most likely to engage in interactions. nih.govacs.org

Molecular dynamics simulations can further illustrate the adsorption process by modeling the dynamic behavior of theobromine molecules at the solution-surface interface. mdpi.com These simulations can provide a visual representation of how the molecules approach, orient, and bind to the surface, offering insights into the stability and conformation of the adsorbed layer.

Thermodynamic and Kinetic Parameters from Theoretical Models

Theoretical calculations can be used to determine key thermodynamic and kinetic parameters that characterize the adsorption process.

| Parameter | Description | Significance in Modeling |

| Activation Energy (Ea) | The minimum energy required for the adsorption process to occur. | Calculated values help differentiate between physisorption and chemisorption. |

| Gibbs Free Energy (ΔG°_ads) | The change in free energy during the adsorption process. | Negative values indicate the spontaneity of adsorption. |

| Enthalpy of Adsorption (ΔH°_ads) | The heat change associated with the adsorption process. | Indicates whether the process is exothermic or endothermic. |

| Entropy of Adsorption (ΔS°_ads) | The change in randomness at the adsorbent-solution interface. | Provides information about the ordering of molecules upon adsorption. |

| Adsorption Equilibrium Constant (K_ads) | Represents the ratio of the rate of adsorption to the rate of desorption at equilibrium. | A larger value signifies a stronger adsorption affinity. |

This table is generated based on principles of adsorption modeling and findings from related studies. mdpi.com

Advanced Analytical Methodologies for Quantitative and Qualitative Determination of Theobromine

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the analysis of theobromine (B1682246) and other related methylxanthines due to its efficiency, sensitivity, and specificity. srce.hr The versatility of HPLC allows for its coupling with various detectors, enhancing its capabilities for both quantification and identification.

Reversed-phase HPLC (RP-HPLC) is the most common approach for theobromine analysis. srce.hr In this method, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, which often consists of a mixture of water with organic modifiers like methanol (B129727) or acetonitrile, sometimes with acids such as acetic or formic acid to improve peak shape. srce.hrnih.govoup.com

Common detection methods coupled with HPLC include:

Ultraviolet (UV) and Diode Array Detection (DAD): UV detection is a simple, robust, and cost-effective method for quantifying theobromine, which has a natural UV absorbance maximum around 272-275 nm. nih.govoup.comsielc.com A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV spectrum for a peak, which aids in peak identification and purity assessment without the need for derivatization. srce.hr

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. longdom.org Electrospray ionization (ESI) is a common technique used to transfer the theobromine ions from the liquid phase to the gas phase for MS analysis. srce.hr Tandem mass spectrometry (LC-MS/MS) offers even greater specificity by selecting a specific parent ion for theobromine and then fragmenting it to monitor characteristic product ions, making it a powerful tool for confirmation and for analysis in complex matrices like animal feed. apajournal.org.ukacs.org Ultra-High-Performance Liquid Chromatography (UHPLC) systems can be used to achieve very rapid separations, with analysis times as short as 30 seconds. longdom.orgnih.gov

The selection of the HPLC method and detector depends on the specific application, the complexity of the sample matrix, and the required sensitivity.

| Column Type | Mobile Phase | Detection Method | Key Findings/Application | Reference |

|---|---|---|---|---|

| Zorbax Eclipse XDB-C8 | Water-THF-Acetonitrile (90:10, v/v) | UV (273 nm) | Simultaneous determination of caffeine (B1668208), theobromine, and theophylline (B1681296) in food and drinks. Detection limits of 0.07-0.2 mg/L. | nih.gov |

| Supelcosil LC-18 | Methanol-Water-Acetic Acid (80:19:1, v/v) | UV (275 nm) | Analysis of theobromine in by-products of cupuaçu and cacao seeds. Total elution time was less than 10 minutes. | oup.com |

| Waters Acquity UPLC BEH C18 | Water and Acetonitrile with 0.1% Formic Acid (Gradient) | High-Resolution Mass Spectrometry (HRMS) | Rapid (3-minute) and sensitive method for theobromine analysis in various stages of cacao processing and in chocolate products. | longdom.org |

| C18 Nova-Pak | 20% Methanol in Water (Isocratic) | UV | Used with an on-line sample cleanup system for analyzing cocoa samples with quantitative recoveries >95.0%. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation, identification, and quantification of theobromine. nih.gov However, due to the low volatility of theobromine, a chemical modification step known as derivatization is typically required before analysis. youtube.comyoutube.com

Derivatization involves reacting the theobromine molecule with a reagent to replace active hydrogen atoms (on hydroxyl, carboxyl, or amine groups) with less polar, bulkier groups. youtube.com A common approach is silylation, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), which increases the compound's volatility, allowing it to be vaporized and travel through the GC column. youtube.com This process makes theobromine and other non-volatile compounds amenable to GC analysis.

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, producing a unique fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint for definitive identification. scirp.orgresearchgate.net GC-MS is highly valued for its ability to provide comprehensive profiles of methylxanthines and other compounds in complex samples, such as extracts from Theobroma cacao husks. scirp.orgscirp.orgresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Trace Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample, rather than analyzing the molecular structure of compounds like theobromine. crimsonpublishers.comcrimsonpublishers.com In the context of theobromine-containing products such as cocoa and chocolate, ICP-MS is employed to conduct trace and ultra-trace analysis of various elements, including essential nutrients and toxic heavy metals. nih.govresearchgate.netbgu.ac.il

The process involves introducing a digested sample into a high-temperature argon plasma, which atomizes and ionizes the elements present. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of elements at concentrations as low as parts-per-trillion.

The key applications of ICP-MS in relation to theobromine sources include:

Contaminant Analysis: Detecting and quantifying toxic heavy metals such as lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg) is a critical application. crimsonpublishers.comcrimsonpublishers.comnih.gov The presence of these elements in cocoa beans can be due to environmental contamination of the soil and water where the cacao tree is grown. nih.govresearchgate.net

Nutritional Profiling: ICP-MS can determine the concentration of essential minerals and trace elements like manganese (Mn), cobalt (Co), chromium (Cr), and zinc (Zn). nih.govrsc.org

Provenance and Quality Control: The elemental fingerprint of a cocoa product can sometimes be used to infer its geographical origin. rsc.org

A study using ICP-MS found a linear correlation between the concentration of several trace elements in chocolate and its cocoa solids content. nih.govresearchgate.netbgu.ac.il Another validated a method specifically for the simultaneous quantification of seven toxic metals in commercial theobromine. crimsonpublishers.comcrimsonpublishers.com

| Element | Symbol | Significance in Cocoa/Theobromine Analysis | Reference |

|---|---|---|---|

| Lead | Pb | Toxic heavy metal; monitoring for food safety. | crimsonpublishers.comnih.gov |

| Cadmium | Cd | Toxic heavy metal; known to accumulate in cacao plants. | crimsonpublishers.comnih.gov |

| Arsenic | As | Toxic element; often from environmental contamination. | crimsonpublishers.comnih.gov |

| Manganese | Mn | Essential trace mineral; concentration can be profiled. | nih.gov |

| Chromium | Cr | Trace element; levels monitored in food products. | nih.gov |

Spectrophotometric Quantification Techniques

Spectrophotometry, particularly UV-Vis spectrophotometry, offers a relatively simple, rapid, and inexpensive method for the quantitative determination of theobromine. researchgate.netresearchgate.net This technique is based on the principle that molecules absorb light at specific wavelengths. Theobromine exhibits a characteristic absorbance maximum in the ultraviolet region of the spectrum, typically around 272-273 nm. sielc.comdocumentsdelivered.com

The general procedure involves several steps:

Extraction: Theobromine is first extracted from the sample matrix. For cocoa powder, this often involves a hot water extraction followed by clarification steps to remove interfering substances like fats and proteins. acs.orgscribd.com Reagents such as zinc acetate (B1210297) or basic lead acetate can be used for clarification. acs.orgscribd.com

Separation (if necessary): In samples containing multiple methylxanthines like caffeine, which has an overlapping UV spectrum, a separation step may be required. documentsdelivered.comscribd.com This can be achieved through liquid-liquid extraction by adjusting the pH of the aqueous solution. For example, at a pH between 12.5 and 12.7, caffeine can be selectively extracted into chloroform (B151607), leaving theobromine in the aqueous phase for subsequent measurement. documentsdelivered.comscribd.com

Measurement: The absorbance of the final solution containing the isolated theobromine is measured using a spectrophotometer at its wavelength of maximum absorbance (λmax).

Quantification: The concentration of theobromine is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. scribd.com

While not as selective as chromatographic methods, UV-Vis spectrophotometry is a valuable tool for routine quality control analysis where high sample throughput and cost-effectiveness are important. researchgate.netresearchgate.net

Applications of Theobromine in Non Biological Chemical Systems and Materials Science

Corrosion Inhibition in Acidic Environments

Theobromine (B1682246) has been investigated as a corrosion inhibitor, particularly for metals in acidic media. Its efficacy stems from its molecular structure, which allows for adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.

Mechanisms of Inhibition on Ferrous and Non-Ferrous Metals

The primary mechanism by which theobromine inhibits corrosion is through the adsorption of its molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in its structure, which can interact with the vacant d-orbitals of the metal. This interaction leads to the formation of a protective film that isolates the metal from the aggressive acidic solution.

Studies have shown that theobromine acts as a mixed-type inhibitor for mild steel in hydrochloric acid (HCl) solutions, meaning it affects both the anodic and cathodic reactions of the corrosion process. wikipedia.orgelsevier.es The adsorption of theobromine on the metal surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. wikipedia.orgelsevier.es

For ferrous metals like mild steel and iron, theobromine effectively reduces the corrosion rate in HCl solutions. wikipedia.orgelsevier.esnih.gov Similarly, it has been shown to inhibit the corrosion of non-ferrous metals such as aluminum in 1M HCl. nih.gov The inhibition efficiency is dependent on the concentration of theobromine, with higher concentrations generally leading to better protection. wikipedia.orgelsevier.esnih.govnih.gov

Experimental Characterization of Inhibitor Performance

The performance of theobromine as a corrosion inhibitor has been evaluated using various experimental techniques:

Weight Loss Measurement: This is a straightforward method to determine the corrosion rate by measuring the loss of weight of a metal specimen after immersion in a corrosive medium with and without the inhibitor. Studies have consistently shown a decrease in weight loss for metals in the presence of theobromine, confirming its inhibitive effect. wikipedia.orgelsevier.es

Potentiodynamic Polarization: This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions. Polarization data for theobromine have indicated that it acts as a mixed-type inhibitor, affecting both the metal dissolution and hydrogen evolution reactions. wikipedia.orgelsevier.es

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the protective film formed by the inhibitor. The results of EIS studies have shown that the presence of theobromine increases the charge transfer resistance, indicating a slowing down of the corrosion process. wikipedia.orgelsevier.es

The following table summarizes the inhibition efficiency of theobromine on different metals under various conditions as reported in the literature.

| Metal | Corrosive Medium | Inhibitor Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |

| Mild Steel | 1M HCl | 1 g/L | 308 | 90 | wikipedia.orgelsevier.es |

| Iron | HCl | 4 ppm | 303 | 93.4 | nih.gov |

| Aluminum | 1M HCl | Increased Concentration | - | Increased Efficiency | nih.gov |

Role of Theobromine as a Chemical Building Block in Novel Compound Synthesis

The chemical structure of theobromine, featuring a purine (B94841) scaffold with reactive sites, makes it a valuable starting material for the synthesis of a variety of novel compounds with diverse applications.

One of the most well-known synthetic applications of theobromine is its use as a precursor for the synthesis of caffeine (B1668208) (1,3,7-trimethylxanthine). This is typically achieved through the N-methylation of theobromine, a reaction that has been a subject of study for over a century. rsc.orgnih.govnih.govresearchgate.netelsevier.es

Beyond the synthesis of caffeine, theobromine serves as a versatile building block for creating more complex molecules. For instance, it has been used to synthesize a novel silver N-heterocyclic carbene complex with demonstrated antimicrobial efficacy. nih.gov This involves the functionalization of the theobromine molecule to create a precursor for the carbene ligand. nih.gov

Furthermore, theobromine has been utilized in medicinal chemistry to develop new derivatives with potential therapeutic applications. Researchers have synthesized novel theobromine derivatives that exhibit anticancer properties by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.net These semi-synthetic derivatives have shown promising results in in-vitro studies. researchgate.net

The synthesis of these novel compounds often involves modifications at the nitrogen atoms of the theobromine ring system, highlighting its utility as a scaffold for creating libraries of new chemical entities with tailored properties.

The following table lists some of the novel compounds synthesized using theobromine as a starting material.

| Starting Material | Reagents/Conditions | Synthesized Compound | Application |

| Theobromine | Methyl iodide, Sodium methoxide | Caffeine | Stimulant |

| Theobromine | 2-iodo-ethanol, Potassium carbonate, Methyl iodide, Silver acetate (B1210297) | Silver N-heterocyclic carbene complex (SCC8) | Antimicrobial |

| Theobromine | Various reagents for side chain attachment | Novel theobromine derivatives | Anticancer (VEGFR-2 inhibitors) |

Q & A

Q. Q1. What validated analytical methods are recommended for quantifying theobromine hydrochloride in biological matrices?

A: High-performance liquid chromatography (HPLC) with UV detection (λ = 274 nm) is widely used due to its specificity and reproducibility. For complex matrices like plasma, liquid-liquid extraction (LLE) with ethyl acetate is recommended to minimize matrix interference. Ensure calibration curves are validated over a linear range (e.g., 0.1–50 µg/mL) with R² > 0.994. Confirm purity using mass spectrometry (LC-MS/MS) when structural analogs or metabolites are present .

Q. Q2. How should researchers confirm the identity and purity of synthesized this compound?

A: Use a combination of:

- Spectroscopic methods : FT-IR (to confirm functional groups, e.g., N–H stretching at 3200 cm⁻¹) and ¹H/¹³C NMR (to verify methylxanthine backbone).

- Pharmacopoeial tests : Compliance with USP/Ph.Eur. standards, including loss on drying (<0.5% w/w) and sulfated ash (<0.1%).

- Chromatography : Compare retention times with USP reference standards .

Q. Q3. What are the critical parameters for stabilizing this compound in aqueous solutions during in vitro studies?

A: Maintain pH 5.5–6.5 (buffered with phosphate or citrate) to prevent hydrolysis. Store solutions at 4°C under nitrogen to avoid oxidation. Degradation kinetics should be monitored via accelerated stability testing (e.g., 40°C/75% RH for 14 days) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

A: Discrepancies often arise from interspecies metabolic differences (e.g., CYP1A2 activity in humans vs. rodents). Mitigate this by:

Q. Q5. What experimental design strategies optimize dose-response studies for this compound in neurological models?

A: Use a fractional factorial design to test multiple variables (e.g., dose, administration timing, co-treatments) with minimal replicates. For behavioral assays (e.g., Morris water maze), include:

Q. Q6. How should researchers address low solubility of this compound in hydrophobic assay systems?

A: Employ co-solvents like DMSO (≤1% v/v) or β-cyclodextrin complexes. Pre-test solvent toxicity using viability assays (e.g., MTT). For in vivo studies, consider nanoemulsion formulations with surfactants (e.g., Tween 80) to enhance bioavailability .

Q. Q7. What statistical approaches are robust for analyzing synergistic effects between this compound and other methylxanthines?

A: Use Chou-Talalay combination index (CI) :

- CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.

- Validate with isobolograms and dose-reduction plots.

- Account for variability using bootstrapping or Monte Carlo simulations .

Methodological Best Practices

Q. Q8. How to ensure reproducibility when characterizing this compound’s vasodilatory effects?

A:

Q. Q9. What literature search strategies minimize nomenclature-related gaps for this compound?

A: Combine:

Q. Q10. How to design a meta-analysis comparing this compound’s efficacy across preclinical studies?

A: Follow PRISMA guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.